Home > Products > Screening Compounds P100582 > 2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid
2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid - 1495407-96-9

2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid

Catalog Number: EVT-2867754
CAS Number: 1495407-96-9
Molecular Formula: C13H10F3N3O2
Molecular Weight: 297.237
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile (Compound 6c)

    Compound Description: Compound 6c is a potent, selective, and orally bioavailable CHK1 inhibitor candidate. Research indicates its potential as an anti-cancer drug due to its significant antiproliferative effect in MV-4-11 cells and synergistic effect with gemcitabine in HT-29, A549, and RPMI-8226 cells []. Preclinical studies demonstrate its ability to inhibit tumor growth in an MV-4-11 xenograft mouse model, with the combination of compound 6c and gemcitabine showing a synergistic effect in the HT-29 xenograft mouse model [].

    Relevance: While sharing the core structure of a trifluoromethyl-substituted pyrimidine ring linked to an amino group, compound 6c differs from 2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid in two key aspects. First, it replaces the benzoic acid moiety with a picolinonitrile group. Second, it introduces a 3-amino-3-methylbutyl substituent on the pyrimidine amine. These modifications contribute to its distinct pharmacological profile and potential as an oral CHK1 inhibitor [].

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

4-((2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid

(R)-S-Cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394)

    Compound Description: BAY 1000394 is a potent pan-CDK inhibitor currently undergoing phase I clinical trials for cancer treatment []. Developed from the optimization of an initial high-throughput screening hit, BAY 1000394 showcases the successful incorporation of a sulfoximine group, a relatively uncommon approach in medicinal chemistry [].

    Relevance: Both BAY 1000394 and 2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid belong to the chemical class of trifluoromethyl-substituted pyrimidine derivatives. BAY 1000394 incorporates a sulfoximide group and a substituted phenyl ring linked to the pyrimidine moiety through an amino group, highlighting the versatility of this core structure in generating diverse pharmacological agents [].

(R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737)

    Compound Description: CCT245737 is a potent and selective oral CHK1 inhibitor that has progressed to preclinical development []. This compound demonstrates in vivo efficacy both as a single agent and as a potentiator of DNA-damaging chemotherapy []. Notably, its development process involved optimizing various parameters, including cellular potency, selectivity for CHK1, and pharmacokinetic properties, ultimately leading to a compound with a favorable profile for clinical evaluation [].

5-Methyl-2-(pyrimidin-2-yl)benzoic acid

    Compound Description: This compound is a crucial molecular fragment in the synthesis of Filorexant (MK-6096), a drug targeting orexin receptors for sleep-wake regulation [].

    Relevance: 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is structurally similar to 2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid. Both compounds share a benzoic acid group directly attached to a pyrimidine ring. The key structural difference lies in the presence of a trifluoromethyl group and an amino linker in 2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid, which are absent in 5-Methyl-2-(pyrimidin-2-yl)benzoic acid [].

N-(6-(Trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine Analogues

    Compound Description: This series of compounds involves various 2/6-aryl/heteroaryl substitutions on the N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine scaffold []. While the paper doesn't delve into specific biological activities, it emphasizes the synthetic methodology employed, highlighting its cost-effectiveness by utilizing a sequence of initial substitution followed by Suzuki coupling with diverse boronic acids or esters [].

4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzamide sulfate

    Compound Description: This research focuses on the crystalline forms of the sulfate salt of 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzamide, specifically its crystalline form A []. The study characterizes this form based on its unique powder X-ray diffraction pattern, which is essential for patent and regulatory purposes in the pharmaceutical industry.

(RS)-S-cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide

    Compound Description: This compound, a racemic mixture of (R)- and (S)-enantiomers, demonstrates potential in treating specific tumors [, ]. The research emphasizes its therapeutic application without delving into its specific mechanism of action or target.

Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides

    Compound Description: This group encompasses a series of compounds designed as potent and orally bioavailable TGR5 agonists []. These agonists show promise in addressing metabolic diseases such as diabetes and metabolic syndrome, as TGR5 activation plays a crucial role in regulating glucose homeostasis and inflammatory responses []. One specific compound within this series, 45h, demonstrated significant efficacy in preclinical models of metabolic diseases, including reducing peak glucose levels in genetically obese mice [].

4-[N-[(6RS)-2-Methyl-4-oxo-3,4,7,8-tetrahydro-6H-cyclopenta[g]quinazolin-6-yl]-N-(prop-2-ynyl)amino]benzoic acid (Compound 3)

    Compound Description: Compound 3 is a vital intermediate in the synthesis of thymidylate synthase (TS) inhibitors []. TS plays a critical role in DNA synthesis, making it a target for developing anti-cancer agents. The described synthetic route highlights a novel approach using a (propargyl)Co2(CO)6+ complex for introducing the propargyl group, potentially improving the efficiency and versatility of the synthesis.

Overview

2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid is a complex organic compound notable for its potential applications in medicinal chemistry and drug design. This compound features a unique structural arrangement that combines a benzoic acid moiety with a pyrimidine derivative, enhanced by the presence of a trifluoromethyl group. The trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds, making them more effective as pharmaceutical agents.

Source and Classification

The compound can be categorized as an amino benzoic acid derivative, specifically falling under the class of pyrimidine-containing carboxylic acids. It is synthesized through various chemical processes that involve coupling reactions between different organic precursors. The presence of the trifluoromethyl group and the pyrimidine ring structure contributes to its classification as a fluorinated heterocyclic compound.

Synthesis Analysis

Methods

The synthesis of 2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid typically involves several key steps:

  1. Starting Materials: The synthesis begins with 2-(trifluoromethyl)pyrimidin-4-amine and 4-aminobenzoic acid.
  2. Coupling Reaction: These two compounds are coupled using a suitable coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of a catalyst. This reaction facilitates the formation of the amide bond between the amino groups of the pyrimidine and benzoic acid.
  3. Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure compound.

Technical Details

In industrial settings, synthesis may be scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. Process optimization techniques, including reaction monitoring and control, are employed to maximize efficiency and minimize waste.

Molecular Structure Analysis

Data

The compound's molecular formula is C12H10F3N3O2C_{12}H_{10}F_3N_3O_2, with a molecular weight of approximately 299.23 g/mol. The presence of functional groups such as carboxylic acid and amine plays a significant role in its reactivity and biological activity.

Chemical Reactions Analysis

Reactions

2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
  2. Reduction: Reduction reactions can modify functional groups within the molecule.
  3. Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Technical Details

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The products formed from these reactions include higher oxidation state derivatives, reduced forms such as alcohols, and substituted derivatives with new functional groups.

Mechanism of Action

The mechanism by which 2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid exerts its effects involves interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances binding affinity to certain receptors, which may lead to specific biological responses such as enzyme inhibition or modulation of receptor activity.

Data from molecular docking studies indicate that this compound may effectively inhibit certain enzymes relevant in disease pathways, particularly in antimicrobial activity against pathogens like Mycobacterium tuberculosis.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic trifluoromethyl group.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts readily in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Applications

Scientific Uses

2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid has several applications in scientific research:

  1. Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  2. Biological Assays: The compound can be utilized in biological assays to study enzyme inhibition and receptor binding.
  3. Drug Development: Potential therapeutic applications are being explored, particularly in developing new drugs targeting specific diseases.
  4. Industrial Applications: Used in producing materials and chemicals with specific properties due to its unique structural characteristics.

Properties

CAS Number

1495407-96-9

Product Name

2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid

IUPAC Name

2-methyl-5-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid

Molecular Formula

C13H10F3N3O2

Molecular Weight

297.237

InChI

InChI=1S/C13H10F3N3O2/c1-7-2-3-8(6-9(7)11(20)21)18-12-17-5-4-10(19-12)13(14,15)16/h2-6H,1H3,(H,20,21)(H,17,18,19)

InChI Key

DGUUUERWKXOYDS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)C(F)(F)F)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.